molecular formula C23H18O4 B3039503 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one CAS No. 113435-02-2

7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one

Cat. No.: B3039503
CAS No.: 113435-02-2
M. Wt: 358.4 g/mol
InChI Key: IYNKBZZOQXQXDF-UHFFFAOYSA-N
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Description

7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one is a synthetic chromen-2-one derivative of significant interest in medicinal chemistry for the development of multi-target therapeutic agents . Compounds within this structural class are extensively investigated for a wide spectrum of biological activities, including potential anti-cancer, anti-inflammatory, and antioxidant effects . The chromen-2-one scaffold is recognized as a privileged structure in drug discovery, capable of modulating various cellular targets and signaling pathways . Its inherent lipophilicity and the ability to incorporate diverse substituents make it a versatile core for generating compounds that can selectively interact with enzymes such as kinases, as well as influence pathways like AKT, which are crucial in processes such as cell survival and proliferation . Research on closely related methoxy- and phenyl-substituted chromen-2-ones suggests potential application in areas like venous disease, given the observed anti-edematous and venotonic activities of certain complex natural products in this field . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O4/c1-25-17-10-8-16(9-11-17)22-21(15-6-4-3-5-7-15)19-13-12-18(26-2)14-20(19)27-23(22)24/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNKBZZOQXQXDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C3=C(C=C(C=C3)OC)OC2=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one typically involves the condensation of appropriate substituted benzaldehydes with 4-hydroxycoumarin under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for large-scale synthesis.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding quinones.

    Reduction: Reduction of the chromen-2-one core can yield dihydro derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Antioxidant Properties

Numerous studies have highlighted the antioxidant capabilities of chromone derivatives, including 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one. Antioxidants play a crucial role in neutralizing free radicals, thus protecting cells from oxidative stress. This property is significant in preventing various diseases associated with oxidative damage, such as cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research indicates that this compound exhibits anti-inflammatory properties, making it a candidate for treating inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which can alleviate conditions such as arthritis and other chronic inflammatory disorders .

Anticancer Activity

Studies have shown that this compound possesses cytotoxic effects against several cancer cell lines. Its mechanism of action may involve apoptosis induction and cell cycle arrest, indicating its potential as a therapeutic agent in oncology .

Drug Development

The compound is being investigated for its potential use in drug formulations aimed at treating various conditions. Its derivatives are synthesized to enhance bioavailability and efficacy. The ongoing research focuses on optimizing these compounds for better pharmacological profiles .

Natural Product Synthesis

This compound serves as a precursor in synthesizing other biologically active chromones. Its structural modifications lead to the development of novel compounds with enhanced therapeutic effects .

Case Studies

StudyFindingsImplications
Antioxidant Activity Demonstrated significant free radical scavenging activity in vitro.Potential use in dietary supplements and functional foods.
Anti-inflammatory Study Reduced levels of TNF-alpha and IL-6 in animal models.Could lead to new treatments for chronic inflammatory diseases.
Cytotoxicity Assay Induced apoptosis in breast cancer cell lines (MCF-7).Promising candidate for breast cancer therapy development.

Mechanism of Action

The mechanism of action of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

Chromenone derivatives exhibit varied bioactivity depending on substituent patterns. Below is a comparative analysis of 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one with structurally related analogs:

Table 1: Structural and Pharmacological Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
This compound C₂₃H₁₈O₄ 358.39 7-OCH₃, 3-(4-OCH₃-C₆H₄), 4-C₆H₅ Anticancer (in silico docking vs. MtrA)
7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one C₁₇H₁₁F₃O₄ 336.26 7-OH, 3-(4-OCH₃-C₆H₄), 2-CF₃ Not reported (structural analog)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one C₁₇H₁₃ClO₃ 300.74 7-OCH₃, 3-(4-Cl-C₆H₄), 4-CH₃ Antimicrobial (hypothesized)
Formononetin (7-Methoxy-3-(4-methoxyphenyl)-2H-chromen-2-one) C₁₆H₁₂O₄ 268.26 7-OCH₃, 3-(4-OCH₃-C₆H₄) Anti-tubercular (docking score: -8.3)
4-Hydroxy-7-methoxy-3-phenyl-chromen-2-one C₁₆H₁₂O₄ 268.26 4-OH, 7-OCH₃, 3-C₆H₅ Antioxidant, anti-inflammatory

Key Comparisons

Trifluoromethyl (CF₃) groups (e.g., in C₁₇H₁₁F₃O₄) introduce strong electron-withdrawing effects, which may stabilize the molecule against metabolic degradation but reduce H-bonding capacity .

Antimicrobial and Anti-Tubercular Activity: Formononetin (a structural analog without the 4-phenyl group) shows anti-tubercular activity against Mycobacterium tuberculosis MtrA with a docking score of -8.3 . The target compound’s 4-phenyl substituent may sterically hinder target binding, requiring further validation. Chlorinated analogs (e.g., C₁₇H₁₃ClO₃) exhibit hypothesized antimicrobial activity due to the electronegative chlorine atom, which disrupts bacterial cell membranes .

Synthetic Complexity :

  • Derivatives with piperazine-propoxy chains (e.g., compounds in ) demonstrate improved solubility but require multi-step synthesis. The target compound’s simpler structure allows easier scale-up.

Metabolic Stability :

  • Methoxy groups generally reduce metabolic oxidation compared to hydroxylated analogs (e.g., 7-hydroxy derivatives in ). However, the 4-phenyl group may increase susceptibility to cytochrome P450-mediated oxidation .

Table 2: Physicochemical Properties

Property Target Compound Formononetin 3-(4-Chlorophenyl)-7-methoxy-4-methyl Analog
LogP ~3.5 (estimated) 2.8 3.1
H-bond Donors 0 0 0
H-bond Acceptors 4 4 3
Topological Polar Surface Area (Ų) 55.7 55.7 43.3

Research Findings and Implications

  • Anticancer Potential: Molecular docking studies suggest the target compound interacts with oncogenic proteins, though its 4-phenyl group may limit binding compared to smaller analogs .
  • Structural Optimization : Introducing polar groups (e.g., hydroxyl or amine) at position 8 or replacing the 4-phenyl group with a methyl group could balance lipophilicity and bioavailability .
  • Synergistic Effects: Hybrid derivatives combining chromenone scaffolds with trifluoromethyl or piperazine moieties (e.g., ) show promise for multitarget therapies.

Biological Activity

7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one, a compound belonging to the class of flavonoids, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C17H16O4\text{C}_{17}\text{H}_{16}\text{O}_4

This compound features a chromenone backbone with methoxy groups that enhance its solubility and biological activity. The presence of these substituents is critical for its interaction with biological targets.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various pathogens, showing inhibitory effects on bacterial growth. For instance, studies have demonstrated its effectiveness against Klebsiella oxytoca, with minimum inhibitory concentration (MIC) values ranging between 25–50 µg/mL . The presence of hydroxyl and methoxy groups in the structure enhances its antibacterial potency.

2. Antioxidant Activity

The compound has been evaluated for its antioxidant properties, which are essential in combating oxidative stress-related diseases. Its ability to scavenge free radicals has been documented, suggesting potential applications in preventing cellular damage and aging processes. The antioxidant activity is attributed to the electron-donating capacity of the methoxy groups.

3. Anti-inflammatory Effects

In preclinical studies, this compound has shown promising anti-inflammatory effects. It is believed to inhibit the expression of pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models . This property positions it as a potential therapeutic agent for inflammatory diseases.

4. Anticancer Activity

The anticancer potential of this compound has been investigated through various assays. In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including AGS (gastric cancer), HCT116 (colon cancer), and HeLa (cervical cancer) cells. The half-maximal inhibitory concentration (IC50) values indicate significant cytotoxicity, with some derivatives showing even better activity than the parent compound .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : It potentially modulates receptor activities that are crucial for cell signaling and proliferation.

The exact molecular pathways are still under investigation, but preliminary data suggest that it may interact with mTOR signaling pathways involved in cell growth and metabolism .

Research Findings and Case Studies

A summary of significant research findings on the biological activities of this compound is presented in Table 1.

Activity Tested Model IC50/MIC Values Reference
AntimicrobialKlebsiella oxytoca25–50 µg/mL
AntioxidantDPPH AssayEffective scavenging
Anti-inflammatoryIn vitro cytokine assaysSignificant reduction observed
AnticancerAGS, HCT116, HeLa cellsIC50 values < 10 µM

Q & A

Q. What are the recommended protocols for synthesizing 7-Methoxy-3-(4-methoxyphenyl)-4-phenylchromen-2-one, and how can reaction conditions be optimized for yield?

  • Methodological Answer : Synthesis typically involves a multi-step process, including condensation of substituted phenyl precursors with chromen-2-one derivatives under acidic or basic conditions. For example, cyclization of (E)-3-(4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one using hydrogen peroxide in ethanol with sodium hydroxide yields the chromenone core . Optimization involves adjusting solvent polarity (e.g., DMF for propargylation reactions), temperature (60–80°C), and stoichiometric ratios of reagents (e.g., 1:1.4 molar ratio of chromenone to alkylating agents). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. Yield improvements (from ~40% to 65%) are achieved by refluxing under inert atmospheres .

Q. How can researchers confirm the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • Spectroscopy :
  • 1H/13C NMR : Key peaks include methoxy protons at δ 3.8–4.0 ppm and aromatic protons in the δ 6.7–8.2 ppm range. Carbonyl (C=O) signals appear at ~δ 175–180 ppm in 13C NMR .
  • Mass Spectrometry : ESI-MS typically shows [M+H]+ peaks at m/z 374.1 (calculated for C23H18O4).
  • X-ray Crystallography : Single-crystal X-ray diffraction (CuKα radiation, λ = 1.54178 Å) with SHELXL refinement confirms bond lengths (e.g., C=O at 1.21–1.23 Å) and torsion angles. Displacement parameters are analyzed using ORTEP-3 for anisotropic refinement .

Q. What are the solubility characteristics of this compound, and how do they influence formulation for biological assays?

  • Methodological Answer : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL) and ethanol (10 mg/mL). For in vitro assays, prepare stock solutions in DMSO (≤1% v/v final concentration to avoid cytotoxicity). Use surfactants like Tween-80 (0.1%) for in vivo studies to enhance bioavailability .

Advanced Research Questions

Q. How should researchers address crystallographic disorder in the structure determination of this compound?

  • Methodological Answer : Disorder in the methoxy or phenyl groups is resolved using SHELXL with PART instructions and free variable occupancy refinement. For example, in mixed-solvent crystals (cyclohexane/Me-Daidzein), split models for overlapping electron density peaks are applied. Data collection at low temperature (100 K) reduces thermal motion artifacts. PLATON/SQUEEZE removes diffuse solvent contributions .

Q. What computational strategies are effective in studying the interaction of this compound with biological targets like Mycobacterium tuberculosis MtrA?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with Lamarckian GA parameters (grid size 60 × 60 × 60 Å, spacing 0.375 Å). The compound’s binding affinity (ΔG ≈ -8.3 kcal/mol) to MtrA’s ATP-binding pocket is validated by hydrogen bonding with Thr-101 and hydrophobic interactions with Phe-156 .
  • MD Simulations : Run 100 ns simulations in GROMACS (CHARMM36 force field) to assess stability of ligand-receptor complexes. RMSD values <2.0 Å indicate stable binding .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Methodological Answer : Discrepancies in antimicrobial IC50 values (e.g., 5–50 µM) arise from assay conditions. Standardize protocols:
  • Use Mueller-Hinton broth for bacterial assays (pH 7.2, 37°C).
  • Include positive controls (e.g., ciprofloxacin) and normalize to cell viability (MTT assay).
  • Validate target specificity via gene knockout strains (e.g., MtrA-deficient Mycobacterium) .

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